![molecular formula C14H15N3O4S B2400684 N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1448044-94-7](/img/structure/B2400684.png)
N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide
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Description
N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide, also known as HET0016, is a selective inhibitor of 20-Hydroxyeicosatetraenoic acid (20-HETE) synthesis. 20-HETE is a potent vasoconstrictor and plays a crucial role in the regulation of blood pressure, renal function, and angiogenesis. HET0016 has been extensively studied for its potential therapeutic applications in various diseases such as hypertension, cancer, and ischemia-reperfusion injury.
Scientific Research Applications
- The hydroxyl and oxazole moieties in this compound contribute to its antimicrobial potential. Researchers have explored its activity against bacteria and fungi, aiming to develop novel drugs or therapeutic agents .
- The presence of the hydroxyl group and the isoxazole ring suggests anti-inflammatory potential. Investigations into its effects on inflammatory pathways and cytokine modulation could lead to new treatments for inflammatory diseases .
- Compounds with similar structural features have shown promise in cancer research. Researchers may explore the effects of this compound on cancer cell lines, tumor growth inhibition, and potential mechanisms of action .
- The oxalamide moiety can act as a chelating agent, binding to metal ions. Studies may investigate its coordination behavior with transition metals, potentially leading to applications in catalysis or metal-based therapies .
- The phenyl group and oxazole ring could contribute to neuroprotective properties. Researchers might explore its impact on neuronal cells, oxidative stress, and neurodegenerative diseases .
- The compound’s unique structure could be harnessed for drug delivery. Researchers may investigate its use as a carrier for targeted drug delivery, taking advantage of its hydrophilic and lipophilic regions .
Antibacterial and Antifungal Agents
Anti-Inflammatory Properties
Anticancer Research
Metal Chelation and Coordination Chemistry
Neuroprotective Effects
Drug Delivery Systems
properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-22-10-4-2-9(3-5-10)11(18)8-15-13(19)14(20)16-12-6-7-21-17-12/h2-7,11,18H,8H2,1H3,(H,15,19)(H,16,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDOYFODGUEORM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=NOC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide |
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